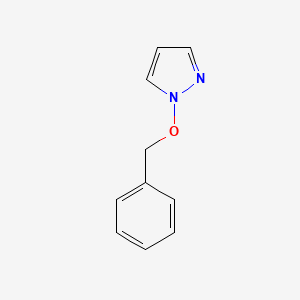

1-(Benzyloxy)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434833 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100159-47-5 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Benzyloxy)-1H-pyrazole chemical properties

An In-depth Technical Guide to 1-(Benzyloxy)-1H-pyrazole: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic compound featuring a pyrazole ring N-functionalized with a benzyloxy group. This scaffold is of increasing interest to researchers in medicinal chemistry and drug development due to the versatile reactivity of the pyrazole core and the unique electronic properties imparted by the N-O linkage. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] This guide provides a comprehensive overview of the core chemical properties, plausible synthetic routes, reactivity, and applications of this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its synthesis, purification, and application.

Molecular Structure and Identifiers

-

Chemical Name: this compound

-

Synonyms: 1H-Pyrazole, 1-(phenylmethoxy)-[3]

-

CAS Number: 100159-47-5[3]

-

Molecular Formula: C₁₀H₁₀N₂O[3]

-

Molecular Weight: 174.20 g/mol [3]

Physicochemical Data

The following table summarizes key predicted physicochemical properties for this compound. These values are computationally derived and serve as a valuable baseline for experimental design, particularly for determining appropriate solvent systems and reaction temperatures.

| Property | Predicted Value | Source |

| Boiling Point | 295.3 ± 33.0 °C | [3] |

| Density | 1.09 ± 0.1 g/cm³ | [3] |

| pKa | 1.47 ± 0.12 | [3] |

Rationale: The relatively high boiling point is expected for a molecule of this molecular weight with a polar pyrazole ring. The predicted pKa suggests that the pyrazole ring is weakly basic, a characteristic feature of this heterocycle.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its constituent parts: the 1H-pyrazole ring and the benzyloxy group.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the benzylic methylene protons, and the aromatic protons of the phenyl group. In an unsubstituted 1H-pyrazole, the C4-H proton appears as a triplet at ~6.10 ppm, while the C3-H and C5-H protons are seen as a doublet at ~7.74 ppm.[4] The N-benzyloxy group will induce shifts in these pyrazole protons.

-

Pyrazole Protons (H-3, H-4, H-5): Expected in the δ 6.0-8.0 ppm region. The electron-withdrawing nature of the N-O bond would likely shift these signals downfield compared to N-alkylated pyrazoles.

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet expected around δ 5.2-5.4 ppm.

-

Phenyl Protons (-C₆H₅): A multiplet in the δ 7.2-7.5 ppm region.

-

-

¹³C NMR Spectroscopy :

-

Pyrazole Carbons (C-3, C-4, C-5): Expected in the δ 105-140 ppm range.

-

Benzylic Carbon (-O-CH₂-Ph): Expected around δ 70-75 ppm.

-

Phenyl Carbons (-C₆H₅): Signals expected between δ 125-138 ppm.

-

-

Mass Spectrometry : The electron impact (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 174. A prominent fragment would be expected at m/z = 91, corresponding to the tropylium cation [C₇H₇]⁺, resulting from the cleavage of the benzylic C-O bond. Another significant fragment at m/z = 83 would arise from the loss of the benzyloxy radical.

-

Infrared (IR) Spectroscopy : Key absorption bands would include:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~1600, 1500 cm⁻¹ (C=C and C=N ring stretching)

-

~1250-1050 cm⁻¹ (C-O stretch)

-

Synthesis and Purification

The synthesis of N-alkoxy azaheterocycles like this compound requires a strategic approach to form the N-O bond. A plausible and efficient method involves the O-benzylation of 1-hydroxypyrazole, which itself can be generated in situ.

Proposed Synthetic Workflow

The rationale behind this two-step, one-pot approach is to first form the more nucleophilic pyrazole anion, which can then be oxidized to a 1-hydroxypyrazole intermediate before being trapped by an electrophilic benzyl source. A more direct approach could involve the reaction of pyrazole with an O-benzylhydroxylamine derivative, though the former is often more practical.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(benzyloxy)pyrazole | 100159-47-5 [chemicalbook.com]

- 4. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1-Benzyl-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

A Note on the Target Compound: This guide focuses on 1-Benzyl-1H-pyrazole (CAS No. 10199-67-4) . The originally intended topic, 1-(Benzyloxy)-1H-pyrazole, is not a readily cataloged compound with a registered CAS number, suggesting it is a novel or less-characterized molecule. Given the structural and electronic similarities, this guide on the well-documented 1-Benzyl-1H-pyrazole will serve as a robust and technically valuable resource for researchers, scientists, and drug development professionals. A comparative discussion on the potential properties of this compound is included.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is of paramount importance in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The N1-substitution of the pyrazole ring is a key strategy for modulating the physicochemical and biological properties of these compounds. 1-Benzyl-1H-pyrazole, in particular, serves as a crucial intermediate and a core structural motif in the development of novel therapeutics.[3] This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Physicochemical and Safety Information

A thorough understanding of the physical properties and safety hazards is critical before handling any chemical compound.

Table 1: Physicochemical Properties of 1-Benzyl-1H-pyrazole[3][4]

| Property | Value |

| CAS Number | 10199-67-4 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 255-257 °C (at 750 Torr) |

| Density | 1.078 g/cm³ (at 25 °C) |

| pKa | 2.01 ± 0.10 (Predicted) |

Safety and Handling

1-Benzyl-1H-pyrazole is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of 1-Benzyl-1H-pyrazole

The most direct and common method for the synthesis of 1-Benzyl-1H-pyrazole is the N-alkylation of pyrazole with a benzyl halide. This reaction proceeds via a nucleophilic substitution mechanism where the pyrazole anion attacks the electrophilic benzylic carbon.

Protocol: N-Alkylation of Pyrazole with Benzyl Chloride

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Pyrazole

-

Benzyl Chloride

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

-

Toluene or Acetonitrile (solvent)

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq), potassium hydroxide (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.03 eq).

-

Solvent Addition: Add toluene to the flask to create a stirrable slurry. The use of a phase transfer catalyst is crucial for facilitating the reaction between the solid base and the dissolved pyrazole.

-

Addition of Alkylating Agent: While stirring vigorously, add benzyl chloride (1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and quench with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-Benzyl-1H-pyrazole as a colorless to pale yellow oil.

-

Causality and Self-Validation:

-

Base: A strong base like KOH is required to deprotonate the pyrazole (pKa ≈ 14.5), generating the nucleophilic pyrazolate anion.

-

Phase Transfer Catalyst: TBAB shuttles the hydroxide ions into the organic phase and the pyrazolate anion into the proximity of the benzyl chloride, accelerating the reaction.

-

Monitoring: TLC allows for the visual confirmation of the consumption of starting material and the formation of a new, less polar product spot, validating the reaction's progress.

-

Purification: Column chromatography separates the desired product from any unreacted starting materials, byproducts (like dibenzyl ether), and the catalyst, ensuring high purity of the final compound. The expected outcome is a high yield of the pure product.

Synthesis Workflow Diagram

Caption: N-Alkylation of pyrazole to yield 1-Benzyl-1H-pyrazole.

Spectroscopic Characterization

The structural elucidation of 1-Benzyl-1H-pyrazole is confirmed through standard spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Data for 1-Benzyl-1H-pyrazole (in CDCl₃)

Data is inferred from spectral data of pyrazole and substituted 1-benzyl-pyrazoles.[5][6]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~7.5 | d | 1H | Pyrazole Ring |

| H-5 | ~7.4 | d | 1H | Pyrazole Ring |

| H-4 | ~6.2 | t | 1H | Pyrazole Ring |

| CH₂ | ~5.3 | s | 2H | Benzylic Protons |

| Ar-H | 7.2-7.4 | m | 5H | Phenyl Ring |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-3 | ~139 | Pyrazole Ring |

| C-5 | ~129 | Pyrazole Ring |

| C-4 | ~106 | Pyrazole Ring |

| CH₂ | ~55 | Benzylic Carbon |

| Ar-C (ipso) | ~137 | Phenyl Ring |

| Ar-C | ~127-129 | Phenyl Ring |

Other Spectroscopic Data:

-

Infrared (IR): Expect characteristic peaks for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic systems (~1600-1450 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 158. A prominent fragment would be the tropylium ion at m/z = 91, corresponding to the loss of the pyrazole moiety.

Reactivity and Synthetic Applications

The reactivity of 1-Benzyl-1H-pyrazole is dictated by the electronic nature of the pyrazole ring and the presence of the benzyl group.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system. Due to the directing effects of the two nitrogen atoms, electrophilic substitution occurs preferentially at the C4 position, which has the highest electron density.[2][4]

Caption: Electrophilic substitution at the C4 position of 1-Benzyl-1H-pyrazole.

Common electrophilic substitution reactions include:

-

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) readily introduces a bromine or iodine atom at the C4 position.

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid yields 1-benzyl-4-nitro-1H-pyrazole.

-

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group at the C4 position.

Role as a Scaffold in Drug Discovery

1-Benzyl-1H-pyrazole is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrazole core can be further functionalized, and the benzyl group can be modified or serve as a key pharmacophoric element.

For instance, derivatives of 1-Benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, an important target in the treatment of diseases related to necrosis.[7] The synthesis of these inhibitors often involves the initial preparation of a substituted 1-benzyl-pyrazole core, followed by further chemical modifications.

The Hypothetical this compound: A Comparative Outlook

While not a commercially available compound, we can postulate the properties and synthesis of this compound based on known chemical principles.

Potential Synthesis: The synthesis would likely involve the reaction of pyrazole with an O-benzylhydroxylamine derivative or a related electrophilic benzyloxy source under basic conditions.

Electronic Effects: Benzyl vs. Benzyloxy The key difference between a benzyl (-CH₂-Ph) and a benzyloxy (-O-CH₂-Ph) group at the N1 position is the presence of the oxygen atom.

-

Inductive Effect: Oxygen is highly electronegative and would exert a strong electron-withdrawing inductive effect (-I) on the pyrazole ring. This would decrease the electron density of the ring compared to the electron-donating inductive effect (+I) of the methylene group in the benzyl substituent.

-

Reactivity: The reduced electron density in this compound would likely make it less reactive towards electrophilic aromatic substitution at the C4 position compared to 1-Benzyl-1H-pyrazole.

-

Biological Activity: The N-O bond introduces a potential site for metabolic cleavage and alters the hydrogen bond accepting capability of the moiety. This could have significant implications for its biological activity and pharmacokinetic profile. The benzyl group is generally more lipophilic and metabolically stable.[1]

Conclusion

1-Benzyl-1H-pyrazole is a versatile and synthetically accessible compound that holds a significant place in the toolkit of medicinal chemists. Its straightforward synthesis, well-defined reactivity, and role as a foundational scaffold for more complex bioactive molecules make it a subject of continued interest. This guide provides a solid technical foundation for researchers and drug development professionals working with this important class of heterocycles, offering both practical protocols and an understanding of the underlying chemical principles that govern its utility.

References

-

Katla, R., Chowrasia, R., Manjari, P. S., da Silva, C. D. G., dos Santos, B. F., & Domingues, N. L. C. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, V., & Saini, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-193.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. doi:10.15227/orgsyn.085.0179

- Bhattacharya, S., Chakraborty, S., Pal, R., Saha, S., Ghosh, B., Mandal, C., Roy, A., & Bhattacharjee, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2415-2428.

-

Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. ResearchGate. Retrieved from [Link]

- Wang, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 509-516. doi:10.1111/cbdd.12689

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Benzyloxy)-1H-pyrazole

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(Benzyloxy)-1H-pyrazole, a key N-O heterocyclic intermediate valuable in medicinal chemistry and synthetic organic chemistry. The described method is a robust, one-pot cyclocondensation reaction that is efficient and scalable for typical laboratory settings. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and complete characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

N-alkoxy azoles, particularly 1-alkoxypyrazoles, represent a class of heterocyclic compounds with significant potential in pharmaceutical development. The introduction of an N-O linkage modifies the electronic properties and metabolic stability of the pyrazole core, making these scaffolds attractive for designing novel bioactive molecules. This compound, with its protected hydroxyl group, serves as a versatile building block. It can be further functionalized on the pyrazole ring or deprotected to reveal the 1-hydroxypyrazole moiety, a potent metal-chelating group.

The synthesis protocol detailed herein is based on the classic Knorr pyrazole synthesis, adapted for an N-alkoxy target. It involves the acid-catalyzed cyclocondensation of O-benzylhydroxylamine with a stable precursor to malondialdehyde, 1,1,3,3-tetramethoxypropane. This approach provides a direct and high-yielding route to the desired product, avoiding the isolation of unstable intermediates.

Synthetic Principle and Mechanism

The synthesis proceeds via a one-pot, two-stage mechanism.

-

In Situ Generation of Malondialdehyde: The reaction is initiated by the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane. The acetal groups are unstable in an acidic aqueous environment and hydrolyze to generate the highly reactive 1,3-dicarbonyl compound, malondialdehyde.

-

[1][2][3][4]Cyclocondensation: The freshly generated malondialdehyde then undergoes a rapid condensation reaction with O-benzylhydroxylamine. The reaction proceeds through the formation of a Schiff base at one carbonyl, followed by intramolecular cyclization of the remaining nucleophilic nitrogen onto the second carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.

The overall transformation is depicted below:

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Purity | Supplier Example |

| 1,1,3,3-Tetramethoxypropane | 102-52-3 | 164.20 g/mol | ≥99% | Sigma-Aldrich |

| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | 159.62 g/mol | ≥98% | Cayman Chemical |

| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (Concentrated) | 7647-01-0 | 36.46 g/mol | ~37% | VWR |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Grade | MilliporeSigma |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous | Acros Organics |

| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | Sorbent Tech. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate with heating mantle

-

Dropping funnel

-

Thermometer

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Glass chromatography column

Safety Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) must be worn at all times.

-

Chemical Hazards:

-

O-Benzylhydroxylamine hydrochloride: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or a chemical fume hood. *[5][6][7][8] Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

1,1,3,3-Tetramethoxypropane: Flammable liquid. Keep away from ignition sources.

-

-

Procedure: The reaction should be conducted in a well-ventilated chemical fume hood. An ice bath should be readily available for cooling if the reaction becomes too exothermic.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add O-benzylhydroxylamine hydrochloride (8.0 g, 50.1 mmol, 1.0 equiv.).

-

Solvent Addition: Add 80 mL of ethanol and 20 mL of deionized water to the flask. Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: To the stirred solution, add 1,1,3,3-tetramethoxypropane (8.6 g, 52.6 mmol, 1.05 equiv.) followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material indicates reaction completion.

-

Work-up (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up (Neutralization & Extraction): To the remaining aqueous residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil using silica gel column chromatography. Elute with a gradient of 10% to 25% ethyl acetate in hexanes to isolate the pure this compound.

Quantitative Data and Expected Results

| Reagent | Amount (g) | Mmol | Equivalents |

| O-Benzylhydroxylamine HCl | 8.0 | 50.1 | 1.0 |

| 1,1,3,3-Tetramethoxypropane | 8.6 | 52.6 | 1.05 |

| Concentrated HCl | ~0.5 mL | - | Catalytic |

-

Expected Product: this compound

-

Appearance: A colorless to pale yellow oil.

-

Yield: A typical yield for this procedure is in the range of 75-85% after purification.

Product Characterization

Unambiguous confirmation of the product structure is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (d, J = 1.6 Hz, 1H, Pyrazole H5)

-

δ 7.45 - 7.30 (m, 5H, Phenyl-H)

-

δ 7.28 (d, J = 2.4 Hz, 1H, Pyrazole H3)

-

δ 6.22 (t, J = 2.0 Hz, 1H, Pyrazole H4)

-

δ 5.25 (s, 2H, -OCH₂Ph)

-

Interpretation: The three distinct signals in the aromatic/heterocyclic region confirm the pyrazole ring, with the triplet at 6.22 ppm being characteristic of H4 coupled to H3 and H5. The 5-proton multiplet and the 2-proton singlet at 5.25 ppm are definitive for the benzyloxy group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 140.9 (Pyrazole C3)

-

δ 135.2 (Phenyl C-ipso)

-

δ 129.5 (Phenyl C-para)

-

δ 129.2 (Phenyl C-ortho, 2C)

-

δ 128.8 (Phenyl C-meta, 2C)

-

δ 127.8 (Pyrazole C5)

-

δ 107.1 (Pyrazole C4)

-

δ 80.5 (-OCH₂Ph)

-

Interpretation: The spectrum shows the expected 8 distinct carbon signals. The signal at 80.5 ppm is characteristic of the benzylic methylene carbon attached to oxygen. The signals at 140.9, 127.8, and 107.1 ppm confirm the pyrazole carbon framework.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Incomplete hydrolysis of the acetal. | Ensure the catalytic HCl was added and the reaction was refluxed for the specified time. A slight increase in acid may be beneficial. |

| Degradation of O-benzylhydroxylamine. | Use high-purity starting material. Ensure the reaction temperature does not significantly exceed 85°C. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time by 1-2 hours and re-check by TLC. Ensure a consistent reflux is maintained. |

| Difficult Purification | Co-elution of impurities. | Use a shallower gradient during column chromatography (e.g., start with 5% Ethyl Acetate/Hexanes) for better separation. |

References

-

Chemstock. O-BENZYLHYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet.[Link]

- Vedso, P., Begtrup, M. Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry.

-

ResearchGate. Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,1,3,3-Tetramethoxypropane 99 102-52-3 [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. chemstock.ae [chemstock.ae]

Application Notes and Protocols for the Deprotection of 1-(Benzyloxy)-1H-pyrazole to Yield Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Synthesis and the Role of the Benzyloxy Protecting Group

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence in drug candidates stems from its ability to engage in various biological interactions, contributing to activities such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The synthesis of substituted pyrazoles is, therefore, a critical endeavor in the discovery and development of new therapeutic agents.

In the multi-step synthesis of complex molecules containing the pyrazole moiety, the protection of the pyrazole nitrogen is often a necessary strategy to prevent unwanted side reactions. The benzyloxy group serves as an effective protecting group for the pyrazole nitrogen due to its general stability under a variety of reaction conditions. However, the efficient and clean removal of this group to unveil the N-H pyrazole is a crucial final step. This application note provides a detailed guide to the deprotection of 1-(benzyloxy)-1H-pyrazole, focusing on the underlying mechanisms, detailed experimental protocols, and comparative data to aid researchers in selecting the optimal method for their specific needs.

Mechanistic Insights into the Cleavage of the N-O Bond

The deprotection of this compound involves the cleavage of the N-O bond. This can be achieved through several mechanistic pathways, primarily reductive cleavage. Understanding these mechanisms is key to selecting the appropriate reagents and conditions to ensure high yield and purity of the desired pyrazole product.

Reductive Cleavage via Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and highly effective method for the cleavage of N-O bonds. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Mechanism:

-

Adsorption: Both the this compound and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the palladium surface, forming reactive palladium hydride species.

-

N-O Bond Cleavage: The adsorbed this compound interacts with the activated hydrogen on the catalyst surface, leading to the hydrogenolysis of the weak N-O bond.

-

Product Formation and Desorption: The cleavage results in the formation of pyrazole and toluene. These products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

Figure 1: Catalytic hydrogenation workflow.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This is the most common and often cleanest method for the deprotection of benzyloxy groups.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per mmol of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight of substrate) to the solution.

-

Hydrogenation: Seal the flask with a septum and purge the system with an inert gas. Then, introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus. For a balloon setup, it is recommended to evacuate and backfill the flask with hydrogen three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.

-

Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure the filter cake remains moist and handle it with care.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrazole. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate or cyclohexene (as hydrogen donor)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.

-

Catalyst and Donor Addition: Add 10% Pd/C (0.2 eq by weight of substrate) followed by ammonium formate (5-10 eq) or cyclohexene (10-20 eq).

-

Reaction: Heat the reaction mixture to reflux (for ammonium formate, typically 40-60 °C; for cyclohexene, reflux temperature of the solvent).

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-4 hours), cool the reaction to room temperature and filter through Celite® to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure. If ammonium formate was used, the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pyrazole product.

Data Presentation: Comparison of Deprotection Methods

| Method | Reagents | Temperature | Time (Typical) | Yield (Typical) | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Room Temp. | 2-6 h | >90% | Clean reaction, requires H₂ gas source. |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | 40-60 °C | 1-4 h | 85-95% | Avoids the use of H₂ gas, requires heating. |

| Transfer Hydrogenation | Cyclohexene, 10% Pd/C | Reflux | 1-4 h | 80-90% | Toluene is not a byproduct, requires higher temperatures. |

Logical Workflow for Deprotection and Analysis

The overall process from the protected pyrazole to the final, pure product follows a logical sequence of steps designed to ensure both efficient reaction and high purity of the final compound.

Figure 2: General experimental workflow.

Conclusion and Best Practices

The deprotection of this compound is a critical transformation in the synthesis of many important pyrazole-containing molecules. Catalytic hydrogenation and catalytic transfer hydrogenation are both highly effective and reliable methods for this purpose. The choice between them often depends on the availability of a hydrogen gas source and the scale of the reaction.

Key considerations for successful deprotection:

-

Catalyst Quality: The activity of the Pd/C catalyst is crucial. Use a fresh, high-quality catalyst for optimal results.

-

Solvent Choice: Methanol and ethanol are generally good solvents for these reactions. Ensure they are of sufficient purity.

-

Reaction Monitoring: Careful monitoring by TLC or LC-MS is essential to determine the reaction endpoint and avoid over-reduction or side reactions.

-

Safety: Handle Pd/C with care, as it can be pyrophoric. Always handle hydrogen gas in a well-ventilated area and follow appropriate safety protocols.

By following the protocols and considering the mechanistic principles outlined in this application note, researchers can confidently and efficiently deprotect 1-(benzyloxy)-1H-pyrazoles to advance their synthetic and drug discovery programs.

References

- Tewari, A. K., et al. (2007). Synthesis and anti-inflammatory activity of a novel series of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4189-4192.

- El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.

- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.

- Zhou, X., et al. (2014).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Chauhan, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Clinical and Diagnostic Research, 10(11), QE01-QE05.

- Zhang, G., et al. (2021). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Dalton Transactions, 50(30), 10373-10378.

- Lerner, D. A., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds.

-

Oriental Journal of Chemistry. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

- Bieg, T., & Szeja, W. (1985).

- Mitra, J., & Rauchfuss, T. B. (2014).

- Małecki, M., Gulia, N., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9594-9606.

- Dong, G., et al. (2022). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society, 144(40), 18367-18373.

- Deng, C., & Cai, C. (2025). Highly Selective Cleavage Dehydrogenation of BPZ for Preparation of p-Phenylphenol over Efficient Pd-Cu/TiO2 Bimetallic Catalysts. ACS Omega, 10(31), 37916-37926.

- A Review on Pyrazole Derivatives - Synthesis, Biological Importance, and Recent Practical Applications. (2025). International Journal of Pharmaceutical Sciences and Research, 16(1), 1000-1015.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

Braibante, M. E. F., et al. (2019). Synthesis of Pyrazoles. YouTube. Retrieved from [Link]

- Hanessian, S., et al. (1984). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 49(25), 4983-4987.

- Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9594-9606.

- Li, Z., et al. (2021). Exploration of N-hydroxy benzimidazole catalysts for hydrogen atom transfer reactions. Organic Chemistry Frontiers, 8(18), 5036-5042.

Sources

N-debenzylation of aromatic heterocycles using KOtBu/DMSO

An Application Guide to the N-Debenzylation of Aromatic Heterocycles using KOtBu/DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the N-debenzylation of aromatic heterocycles utilizing a potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (DMSO) system. The N-benzyl group is a common and robust protecting group for nitrogen within heterocyclic systems, vital in multistep organic synthesis. However, its removal can be challenging, often requiring harsh conditions such as strong acids or catalytic hydrogenolysis, which are incompatible with many sensitive functional groups.[1] The KOtBu/DMSO method presents a mild, rapid, and efficient alternative, expanding the toolkit for synthetic chemists.[2] This guide delves into the underlying mechanism, outlines the reaction's scope and limitations, provides detailed experimental protocols, and offers essential safety and troubleshooting advice.

The Chemistry of the KOtBu/DMSO System

The efficacy of this N-debenzylation method hinges on the specific roles of its components and the unique reaction pathway they enable. It is a base-promoted oxidative cleavage process that is mechanistically distinct from traditional reductive or acidic deprotection methods.

Key Reagents and Their Functions

-

Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base crucial for the initial proton abstraction. The pKa of its conjugate acid, tert-butanol, is approximately 32.2 in DMSO, rendering KOtBu sufficiently basic to deprotonate the benzylic C-H bond of the N-benzyl group.[1] In some cases, KOtBu may first react with DMSO to form the even stronger base, the methylsulfinylmethyl anion (dimsyl anion, pKa of conjugate acid ~35.1), which then acts as the deprotonating agent.[1]

-

Dimethyl Sulfoxide (DMSO): This versatile reagent serves a dual purpose. Primarily, it is the polar aprotic solvent that facilitates the dissolution of the reagents and intermediates. Critically, it also acts as an oxidant in the final stages of the reaction mechanism, accepting an oxygen atom from a peroxy intermediate.[1]

-

Oxygen (O₂): Molecular oxygen, typically bubbled through the reaction mixture, is the terminal oxidant. While the reaction can proceed when simply left open to the air, it is significantly slower, and decomposition of starting materials can become a major side reaction.[1] Intentional addition of oxygen ensures a rapid and cleaner conversion.[1]

Proposed Reaction Mechanism

The debenzylation process is believed to follow a multi-step pathway initiated by deprotonation and culminating in the collapse of an unstable intermediate.[1][3]

-

Deprotonation: The strong base (KOtBu or the dimsyl anion) abstracts a proton from the benzylic carbon of the N-benzyl group, forming a resonance-stabilized benzylic anion.

-

Oxygenation: The newly formed carbanion reacts with molecular oxygen, which is bubbled into the mixture, to form a peroxy anion intermediate.

-

Reduction & Rearrangement: The peroxy anion is reduced by DMSO. DMSO is oxidized to dimethyl sulfone (DMSO₂), and an unstable anionic intermediate is formed.

-

Fragmentation: This final intermediate collapses to yield the deprotected nitrogen heterocycle, benzaldehyde as a byproduct, and the regenerated base catalyst.

The proposed mechanistic pathway is illustrated below.

Caption: Proposed mechanism of KOtBu/DMSO mediated N-debenzylation.

Application Scope and Limitations

This method is effective for a wide range of substrates but is not universally applicable. Understanding its scope is key to its successful implementation.

Substrate Compatibility

The KOtBu/DMSO system has proven effective for the N-debenzylation of numerous aromatic heterocycles. High yields are consistently reported for:

The reaction conditions are also well-tolerated by a variety of important functional groups, making it a valuable tool in complex molecule synthesis. Compatible groups include:

-

Thioethers: No oxidation to sulfoxides or sulfones is observed.[1]

-

Halogens (Cl, F): Remain intact during the reaction.[1]

-

Nitriles: Are stable to the oxidative conditions.[1]

-

Benzyl ethers: The reaction is selective for the N-benzyl group, leaving O-benzyl ethers untouched.[1]

Key Limitations and Incompatible Substrates

Despite its utility, the procedure has notable limitations:

-

Electron-Withdrawing Groups: Heterocycles bearing strongly electron-withdrawing groups, such as nitro or ester functionalities, are generally not suitable substrates. These compounds tend to decompose rapidly upon contact with the KOtBu/DMSO mixture, even before the addition of oxygen.[1][3]

-

Reactive Functional Groups: Substrates with certain functional groups may lead to complex mixtures of byproducts. For example, 1-benzyl-2-(hydroxymethyl)imidazole failed to yield the desired product cleanly.[1][3]

-

Product Isolation: In cases where the debenzylated product is highly water-soluble (e.g., imidazole), isolation from the aqueous workup can be challenging, even if the reaction itself proceeds to completion.[1][3]

Performance Data Summary

The following table summarizes representative results for the N-debenzylation of various aromatic heterocycles using the KOtBu/DMSO method.

| Entry | N-Benzyl Heterocycle | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | 1-Benzyl-2-(methylthio)imidazole | 25 | 15 | 95 | [1] |

| 2 | 1-Benzylbenzimidazole | 25 | 10 | 92 | [1] |

| 3 | 1-Benzyl-4-chloro-5-phenylimidazole | 25 | 20 | 88 | [1] |

| 4 | 9-Benzylcarbazole | 25 | 10 | 94 | [1] |

| 5 | 1-Benzyl-2-phenylindole | 25 | 10 | 91 | [1] |

| 6 | 1-Benzyl-3-cyanoindole | 0 | 20 | 93 | [1][3] |

| 7 | 1-Benzyl-2-(4-fluorophenyl)indole | 0 | 15 | 85 | [1][3] |

As illustrated in entries 6 and 7, conducting the reaction at a lower temperature (0°C) can be beneficial for certain substrates, improving yields and minimizing side reactions.[3]

Experimental Protocols and Workflow

Adherence to proper laboratory technique and stringent safety protocols is paramount when working with highly reactive reagents like potassium tert-butoxide.

Critical Safety Precautions

-

Potassium tert-butoxide (KOtBu): KOtBu is a flammable, corrosive, and moisture-sensitive solid that can cause severe skin and eye burns.[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[5] Avoid all contact with water and other protic solvents, as the reaction is highly exothermic.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]

-

DMSO Thermal Stability: While DMSO is a common solvent, its thermal decomposition can be accelerated by strong bases like KOtBu.[6][7] Although this reaction is typically performed at or below room temperature, which minimizes risk, users must avoid unintentional heating. Large-scale reactions should be approached with caution and appropriate thermal management.

General Protocol for N-Debenzylation at Room Temperature

This procedure is adapted from the method reported by Haddach et al.[1]

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-benzylated heterocycle (1.0 eq).

-

Dissolution: Under an inert atmosphere, add anhydrous DMSO (approx. 10 mL per mmol of substrate). Stir the mixture until the starting material is fully dissolved.

-

Base Addition: While stirring the solution at room temperature, add potassium tert-butoxide (7.0 eq). If using solid KOtBu, add it portion-wise. If using a solution (e.g., 1 M in THF), add it dropwise via syringe.

-

Oxygenation: Insert a gas dispersion tube (or a long needle) below the surface of the reaction mixture and begin bubbling a steady stream of oxygen (O₂) through the solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-20 minutes).

-

Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the debenzylated heterocycle.

Protocol Modification for Temperature-Sensitive Substrates

For substrates that show decomposition or low yields at room temperature, a lower temperature is advised.[3]

-

Follow steps 1 and 2 of the general protocol.

-

Cool the reaction flask to 0°C using an ice-water bath.

-

Slowly add the KOtBu (7.0 eq) while maintaining the temperature at 0°C.

-

Proceed with steps 4-9, ensuring the reaction temperature is maintained at 0°C during the oxygenation step.

Experimental Workflow Diagram

Caption: General workflow for KOtBu/DMSO mediated N-debenzylation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Slow Reaction | 1. Inactive KOtBu (degraded by moisture). 2. Insufficient oxygen supply. 3. Anhydrous conditions not maintained. | 1. Use fresh, unopened KOtBu or titrate to confirm activity. 2. Ensure a steady stream of O₂ is bubbled through the solution, not just over the surface. 3. Flame-dry all glassware and use anhydrous DMSO. |

| Low Yield | 1. Substrate decomposition. 2. Incomplete reaction. 3. Product loss during workup. | 1. Run the reaction at 0°C. 2. Allow the reaction to proceed for a longer duration, monitoring carefully by TLC. 3. If the product is polar/water-soluble, use a different extraction solvent or perform a continuous extraction. |

| Complex Mixture of Products | 1. Substrate is incompatible (e.g., contains nitro/ester groups). 2. Reaction temperature is too high. | 1. This method may not be suitable; consider an alternative deprotection strategy (e.g., hydrogenolysis). 2. Perform the reaction at 0°C. |

Conclusion

The N-debenzylation of aromatic heterocycles using potassium tert-butoxide and DMSO is a powerful and practical method that serves as an excellent complement to traditional deprotection strategies.[1] Its speed, high yields, and tolerance for various functional groups make it particularly attractive. By understanding the underlying mechanism, respecting the substrate limitations, and adhering to strict safety and experimental protocols, researchers can effectively leverage this reaction to advance their synthetic endeavors in pharmaceutical and materials science.

References

-

Haddach, A. A., Kruse, L. I., & Szalkowski, M. B. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley. [Link]

-

Haddach, A. A., Kruse, L. I., & Szalkowski, M. B. (2002). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. ChemInform, 33(25). [Link]

-

Toutov, A. A., Liu, W. B., Betz, K. N., Stoltz, B. M., & Grubbs, R. H. (2015). Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols, 10(12), 1897–1903. [Link]

-

Haddach, A. A., et al. (2002). An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. Scribd. [Link]

-

Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10390-10403. [Link]

-

Wang, M., et al. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans. Organic Letters, 21(10), 3658–3662. [Link]

-

Whiting, M. P. (2014). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of Bristol. [Link]

-

Johnson, C. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]

- 7. engineering.purdue.edu [engineering.purdue.edu]

Application Notes and Protocols: 1-(Benzyloxy)-1H-pyrazole in Agrochemical Synthesis

Introduction: The Strategic Role of 1-(Benzyloxy)-1H-pyrazole in Modern Agrochemical Design

The pyrazole ring is a cornerstone scaffold in contemporary agrochemical research and development, featuring prominently in a multitude of high-performance fungicides and herbicides.[1] Its inherent biological activity, coupled with the potential for diverse functionalization, allows for the fine-tuning of physiochemical properties to optimize efficacy, selectivity, and environmental profile. Within the synthetic chemist's toolkit for constructing these vital agricultural products, this compound emerges as a strategic intermediate. Its primary utility lies in its capacity as a protected precursor to 1-hydroxypyrazoles, which are themselves valuable building blocks for a range of commercial agrochemicals. The benzyloxy group serves as a robust protecting group for the N1-hydroxy functionality, enabling regioselective modifications at other positions of the pyrazole ring, a critical step in the synthesis of complex, highly substituted agrochemical active ingredients. This document provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with technical insights and detailed experimental protocols.

Core Reactivity and Synthetic Utility

The benzyloxy group in this compound imparts a unique set of reactive properties that are harnessed in multi-step agrochemical syntheses. The key transformations involving this intermediate are:

-

Directed ortho-Metalation (DoM): The oxygen atom of the benzyloxy group can direct the lithiation of the pyrazole ring to the C5 position with high regioselectivity. This allows for the introduction of a wide range of electrophiles at this position, a crucial step in building the complex substitution patterns found in many modern agrochemicals.

-

Deprotection to 1-Hydroxypyrazoles: The benzyl group can be selectively cleaved under various conditions to unveil the 1-hydroxy functionality. This N-hydroxy group is a key pharmacophore in certain classes of agrochemicals and also serves as a handle for further derivatization.

These two fundamental reactions form the basis of a powerful synthetic strategy for the elaboration of the pyrazole core.

Application in the Synthesis of Pyrazole-Based Agrochemicals: A Case Study

While a multitude of pyrazole-containing agrochemicals are on the market, the direct synthetic lineage from this compound is often proprietary. However, based on established chemical principles and published research on related structures, a highly plausible synthetic pathway towards key agrochemical precursors can be delineated. A prime example is the synthesis of substituted 1-hydroxypyrazole-4-carboxylic acid derivatives, which are precursors to the widely used pyrazole carboxamide class of fungicides.[2]

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized 1-hydroxypyrazole intermediate, a key building block for various pyrazole-based fungicides, starting from this compound.

Caption: Conceptual workflow for the synthesis of a 1-hydroxypyrazole agrochemical precursor.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involved in the utilization of this compound. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-benzylation of pyrazole.

Materials:

-

Pyrazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: This is a standard Williamson ether synthesis adapted for N-alkylation. Potassium carbonate acts as a base to deprotonate the pyrazole, and DMF is a suitable polar aprotic solvent.

Protocol 2: Directed ortho-Lithiation and Carboxylation of this compound

This protocol details the regioselective functionalization at the C5 position.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice and suspend it in anhydrous diethyl ether.

-

Cannulate the lithiated pyrazole solution into the dry ice/ether slurry.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound-5-carboxylic acid.

Rationale: The benzyloxy group directs the deprotonation to the adjacent C5 position. Quenching the resulting organolithium species with an electrophile, in this case, carbon dioxide, introduces a carboxylic acid group.

Protocol 3: Deprotection to 1-Hydroxy-1H-pyrazole-5-carboxylic Acid

This protocol describes the removal of the benzyl protecting group.

Materials:

-

This compound-5-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound-5-carboxylic acid (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 1-Hydroxy-1H-pyrazole-5-carboxylic acid.

Rationale: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl ethers. The reaction proceeds under mild conditions and the by-product, toluene, is easily removed.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |

| This compound | C₁₀H₁₀N₂O | 174.20 | Oil or low-melting solid |

| 1-Hydroxy-1H-pyrazole-5-carboxylic acid | C₄H₄N₂O₃ | 128.09 | Solid |

Application in Commercial Agrochemicals

The 1-hydroxypyrazole scaffold is a key component of several successful agrochemicals. For instance, the herbicide topramezone contains a 1-hydroxy-5-substituted pyrazole moiety.[3] While the exact industrial synthesis of topramezone may vary, the utility of 1-(benzyloxy)pyrazole as a protected precursor for the core heterocyclic structure is a viable and logical synthetic strategy.

The pyrazole carboxamide fungicides, a major class of modern agrochemicals, include active ingredients like bixafen , fluxapyroxad , and pyraclostrobin .[2][4][5] The synthesis of these molecules involves the coupling of a substituted pyrazole carboxylic acid (or its activated form, such as an acid chloride) with a specific aniline derivative. The functionalized pyrazole carboxylic acids required for these syntheses can be accessed through strategies that may involve intermediates like 1-(benzyloxy)pyrazole.

Conclusion and Future Perspectives

This compound is a versatile and strategically important intermediate in the synthesis of pyrazole-based agrochemicals. Its ability to facilitate regioselective functionalization of the pyrazole ring through directed metalation, combined with the straightforward removal of the benzyloxy protecting group, provides a powerful platform for the construction of complex and highly effective active ingredients. As the demand for novel, more potent, and environmentally benign agrochemicals continues to grow, the development of innovative synthetic routes utilizing such key intermediates will remain a critical area of research for chemists in the agrochemical industry.

References

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. 2016;21(1):93. Available from: [Link]

- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.

-

Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry. 1996;61(22):7647-7651. Available from: [Link]

- A process for preparation of bixafen. AU2022336652A1.

-

Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin-2(1H)-ones. Symmetry. 2017;9(11):267. Available from: [Link]

-

Directed (ortho) Metallation. Available from: [Link]

-

FLUXAPYROXAD (256). Food and Agriculture Organization of the United Nations. Available from: [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. 2015;5:23665-23674. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of N-Benzyloxypyrazoles

Welcome to the technical support center for challenges in the deprotection of N-benzyloxypyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cleaving the N-O bond in these heterocyclic systems. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and answer frequently asked questions to facilitate the successful synthesis of N-hydroxypyrazoles and related pyrazole derivatives.

Troubleshooting Guide: Overcoming Common Deprotection Hurdles

The removal of the O-benzyl group from an N-benzyloxypyrazole is a critical step, often complicated by the sensitive nature of the N-O bond and the pyrazole core itself. Below are common issues encountered during this transformation, their probable causes, and actionable solutions.

Q1: My catalytic hydrogenation reaction is sluggish or has stalled completely. What's going wrong?

A1: This is a frequent challenge, often attributable to catalyst deactivation or suboptimal reaction conditions. The lone pair on the pyrazole nitrogen can coordinate to the palladium catalyst, poisoning its surface.

Troubleshooting Decision Workflow

Caption: Simplified mechanism of catalytic N-O bond cleavage.

Q2: Are there non-hydrogenation methods for this deprotection?

A2: Yes, while catalytic hydrogenation is common, alternative reductive or acidic methods can be employed, which may be advantageous if the substrate contains other reducible functional groups.

-

Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the benzyl ether linkage. [1][2]However, this method is harsh and only suitable for substrates that can withstand strongly acidic conditions. The pyrazole ring itself is generally stable to acid, but other functional groups may not be.

-

Reductive Cleavage: Reagents like samarium(II) iodide (SmI₂) or dissolving metal reductions (e.g., Na/NH₃) can effect N-O bond cleavage. [3]These methods are powerful but may lack chemoselectivity and require specific handling procedures.

Q3: How do I choose the right solvent for my deprotection reaction?

A3: The solvent plays a crucial role in substrate solubility, catalyst suspension, and hydrogen availability.

-

Protic Solvents (MeOH, EtOH): These are the most common and generally effective solvents for catalytic hydrogenation. They are polar enough to dissolve a range of substrates and facilitate the protonolysis steps in the mechanism.

-

Aprotic Solvents (THF, EtOAc): These can be used if the substrate has poor solubility in alcohols. However, reaction rates may be slower.

-

Acidic Solvents (AcOH): Acetic acid can serve as both a solvent and a co-catalyst to prevent catalyst poisoning, as discussed earlier. [4][5] It is always recommended to perform small-scale solvent screens to identify the optimal conditions for your specific substrate.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation with Pd/C

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyloxypyrazole (1.0 eq) in methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% palladium on carbon (10 mol % Pd) to the solution.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (using a balloon or connecting to a hydrogen line). Repeat this evacuation/backfill cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-hydroxypyrazole, which can be purified by chromatography or recrystallization as needed.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

-

Setup: In a round-bottom flask with a condenser and magnetic stir bar, dissolve the N-benzyloxypyrazole (1.0 eq) in methanol (0.1 M).

-

Reagent Addition: Add ammonium formate (5.0 eq) to the solution, followed by 10% palladium on carbon (10 mol % Pd).

-

Reaction: Heat the mixture to reflux (typically 60-70 °C) and stir.

-

Monitoring & Workup: Follow steps 5-7 from Protocol 1. The workup is identical.

This guide provides a starting point for addressing the common challenges associated with the deprotection of N-benzyloxypyrazoles. Given the diversity of substrates, empirical optimization of these methods is often necessary for achieving high yields and purity.

References

-

Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355-10366. Available from: [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

Kanno, H., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(21), 19038-19044. Available from: [Link]

-

Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355-10366. Available from: [Link]

-

Ghosh, A. K., & Swanson, L. M. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 143(30), 11746-11753. Available from: [Link]

-

Vedsø, P., & Begtrup, M. (1995). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 60(16), 5263-5266. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

-

Penke, B., & Rivier, J. (1983). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 21(4), 365-372. Available from: [Link]

-

Deiters, A., & Martin, S. F. (2004). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 6(8), 1261-1264. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Available from: [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available from: [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-debenzylation of β-lactams. Current Organic Synthesis, 5(1), 46-59. Available from: [Link]

-

Allain, C., et al. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 23(12), 4729-4733. Available from: [Link]

-

Technical Disclosure Commons. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]

-

Orru, R. V. A., et al. (2012). Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin-2(1H)-ones. Synthetic Communications, 42(15), 2246-2256. Available from: [Link]

-

Wang, C., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available from: [Link]

- Waldmann, H., & Sebastian, D. (1994). Enzymatic Protecting Group Techniques. Chemical Reviews, 94(4), 911-937.

-

Entwistle, D. A., et al. (1978). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 443-446. Available from: [Link]

-

Su, W., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25301-25308. Available from: [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available from: [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]

-

Gammack Yamagata, A. D., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4843-4847. Available from: [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Alkyl Hydroxypyrazoles. Available from: [Link]

-

Pan, W., et al. (2021). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(35), 7646-7650. Available from: [Link]

-

Wang, C., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available from: [Link]

-

Alcaide, B., et al. (2007). Reduction of N N, N-N, N-O, and O-O Bonds. Comprehensive Organic Functional Group Transformations II, 2, 559-596. Available from: [Link]

-

Ross, N. L., & Prescher, J. A. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 56(68), 9831-9834. Available from: [Link]

-

Goti, A., et al. (1996). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2207. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide. Available from: [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]

Sources

- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Head-to-Head Battle of Protecting Groups: 1-(Benzyloxy)-1H-pyrazole vs. 1-SEM-pyrazole in Synthetic Chemistry

A Senior Application Scientist's Guide to Stability and Strategic Deprotection

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The pyrazole nucleus, a privileged scaffold in a vast array of pharmaceuticals and agrochemicals, often requires N-protection to modulate its reactivity and prevent unwanted side reactions. Among the plethora of available protecting groups, the benzyloxy and (2-(trimethylsilyl)ethoxy)methyl (SEM) groups are frequently employed. This guide provides an in-depth, objective comparison of the stability of 1-(benzyloxy)-1H-pyrazole and 1-SEM-pyrazole, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.

Introduction: The "Why" Behind N-Protection of Pyrazoles